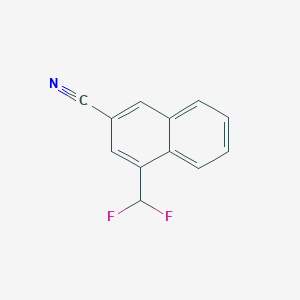
4-(Difluoromethyl)-2-naphthonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-naphthonitrile is an organic compound that features a naphthalene ring substituted with a difluoromethyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-naphthonitrile typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts such as copper or silver complexes to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-2-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Primary amines
Substitution: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-naphthonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2-naphthonitrile involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the nitrile group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)-2-naphthonitrile
- 2-(Difluoromethyl)-naphthalene
- 4-(Difluoromethyl)-1-naphthonitrile
Comparison: 4-(Difluoromethyl)-2-naphthonitrile is unique due to the specific positioning of the difluoromethyl and nitrile groups on the naphthalene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C12H7F2N |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
4-(difluoromethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H7F2N/c13-12(14)11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-6,12H |
Clé InChI |
OCIICMFFSHKBOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


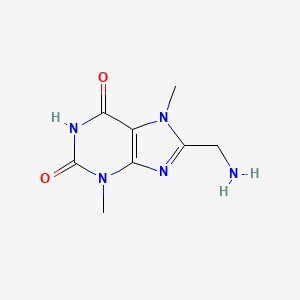
![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)
![(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene](/img/structure/B11894103.png)
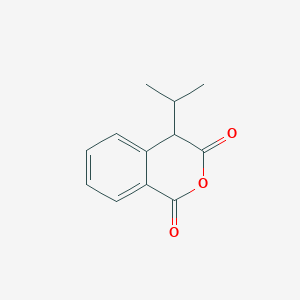
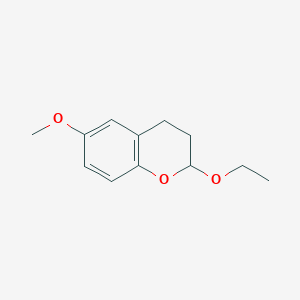
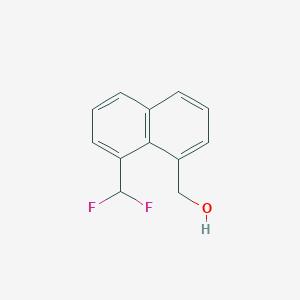
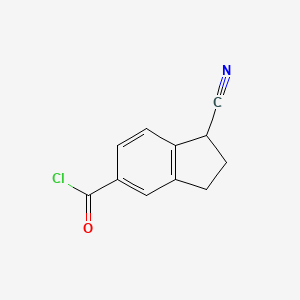

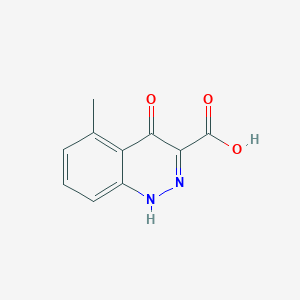



![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
